molecular formula C11H11BrN2O4 B2756226 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide CAS No. 2377920-22-2

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide

Cat. No. B2756226
CAS RN: 2377920-22-2
M. Wt: 315.123
InChI Key: SRTLZCDYILIEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Bromo-4-nitrophenoxy)acetic acid” is a compound that has a similar structure . It has a CAS Number of 25300-00-9 and a molecular weight of 276.04 .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide” is available . This compound has a molecular formula of C10H11BrN2O4 and an average mass of 303.109 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” are available. This compound has a molecular weight of 302.12 g/mol.

Scientific Research Applications

  • Definition and Background It appears as a yellowish crystalline solid with a melting point of 157-159°C. BNPTHP is stable under ambient conditions and has low vapor pressure.
  • Physical and Chemical Properties Solubility: Soluble in organic solvents (e.g., chloroform, methanol, acetonitrile), but insoluble in water.

Safety and Hazards

The safety data sheet for “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” provides information on its hazards . It includes information on its melting point/freezing point, boiling point, and lower and upper explosion limit/flammability limit .

properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4/c12-9-5-8(14(16)17)3-4-10(9)18-6-11(15)13-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTLZCDYILIEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide

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